molecular formula C24H42O4 B15293970 (S)-1-Linoleoyl-2,3-isopropylidene-rac-glycerol

(S)-1-Linoleoyl-2,3-isopropylidene-rac-glycerol

Cat. No.: B15293970
M. Wt: 394.6 g/mol
InChI Key: OGLQRMONVRWDKV-ACHLGWJNSA-N
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Description

(S)-1-Linoleoyl-2,3-isopropylidene-rac-glycerol is a synthetic compound derived from glycerol and linoleic acid It is characterized by the presence of an isopropylidene group at the 2,3-positions of the glycerol backbone, which provides stability and unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-Linoleoyl-2,3-isopropylidene-rac-glycerol typically involves the esterification of glycerol with linoleic acid, followed by the protection of the 2,3-hydroxyl groups with an isopropylidene group. The reaction conditions often include the use of acid catalysts such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The protection step may involve the use of acetone and an acid catalyst to form the isopropylidene group.

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification and protection reactions. The process can be optimized for higher yields and purity by controlling reaction parameters such as temperature, pressure, and catalyst concentration. Continuous flow reactors and advanced purification techniques like distillation and chromatography may be employed to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

(S)-1-Linoleoyl-2,3-isopropylidene-rac-glycerol can undergo various chemical reactions, including:

    Oxidation: The linoleoyl group can be oxidized to form hydroperoxides and other oxidation products.

    Reduction: The ester bond can be reduced to form the corresponding alcohol.

    Substitution: The isopropylidene group can be substituted with other protective groups or functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Acidic or basic conditions can be employed to facilitate substitution reactions.

Major Products Formed

    Oxidation: Hydroperoxides and epoxides.

    Reduction: Alcohols and diols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

(S)-1-Linoleoyl-2,3-isopropylidene-rac-glycerol has several scientific research applications:

    Chemistry: Used as a precursor for the synthesis of complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential role in lipid metabolism and as a model compound for studying lipid-protein interactions.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antioxidant properties.

    Industry: Utilized in the formulation of cosmetics and personal care products due to its emollient properties.

Mechanism of Action

The mechanism of action of (S)-1-Linoleoyl-2,3-isopropylidene-rac-glycerol involves its interaction with cellular membranes and enzymes involved in lipid metabolism. The compound can modulate the activity of enzymes such as lipases and phospholipases, affecting the breakdown and synthesis of lipids. Its antioxidant properties may also play a role in protecting cells from oxidative stress.

Comparison with Similar Compounds

Similar Compounds

    1-Linoleoyl-2,3-isopropylidene-glycerol: Lacks the (S)-configuration, which may affect its biological activity.

    1-Linoleoyl-2,3-diacetyl-glycerol: Contains acetyl groups instead of isopropylidene groups, leading to different chemical properties.

    1-Linoleoyl-2,3-dimethyl-glycerol: Contains methyl groups, which may influence its reactivity and stability.

Uniqueness

(S)-1-Linoleoyl-2,3-isopropylidene-rac-glycerol is unique due to its specific stereochemistry and the presence of the isopropylidene group, which provides stability and distinct chemical properties. These features make it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C24H42O4

Molecular Weight

394.6 g/mol

IUPAC Name

[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]methyl (9Z,12Z)-octadeca-9,12-dienoate

InChI

InChI=1S/C24H42O4/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-23(25)26-20-22-21-27-24(2,3)28-22/h8-9,11-12,22H,4-7,10,13-21H2,1-3H3/b9-8-,12-11-/t22-/m1/s1

InChI Key

OGLQRMONVRWDKV-ACHLGWJNSA-N

Isomeric SMILES

CCCCC/C=C\C/C=C\CCCCCCCC(=O)OC[C@@H]1COC(O1)(C)C

Canonical SMILES

CCCCCC=CCC=CCCCCCCCC(=O)OCC1COC(O1)(C)C

Origin of Product

United States

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